molecular formula C13H11ClN2OS B15118716 1-(4-Chlorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone

1-(4-Chlorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone

Cat. No.: B15118716
M. Wt: 278.76 g/mol
InChI Key: OHYGMIJTHNEGPC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone is an organic compound that features a chlorinated phenyl group and a pyrimidinyl sulfanyl group attached to an ethanone backbone

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-chlorobenzaldehyde and 4-methyl-2-thiopyrimidine.

    Reaction Steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to enhance reaction rates and yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, disrupting normal cellular processes.

    Chemical Reactions: The presence of reactive functional groups (e.g., carbonyl, sulfanyl) allows the compound to participate in various chemical transformations.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-2-(methylsulfanyl)ethanone: Lacks the pyrimidinyl group, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone: Substitution of the chlorine atom with a methyl group can alter the compound’s properties.

Uniqueness: 1-(4-Chlorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone is unique due to the presence of both a chlorinated phenyl group and a pyrimidinyl sulfanyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11ClN2OS

Molecular Weight

278.76 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone

InChI

InChI=1S/C13H11ClN2OS/c1-9-6-7-15-13(16-9)18-8-12(17)10-2-4-11(14)5-3-10/h2-7H,8H2,1H3

InChI Key

OHYGMIJTHNEGPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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